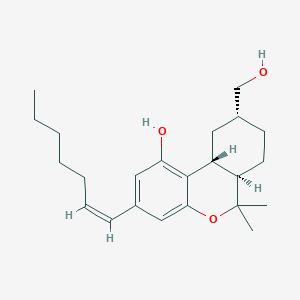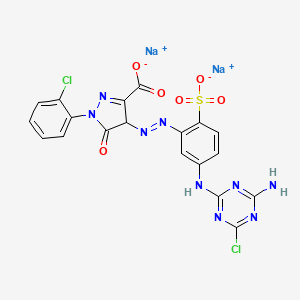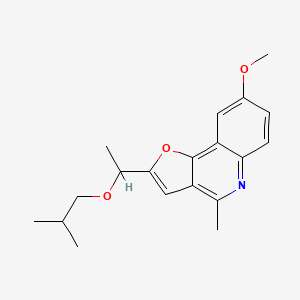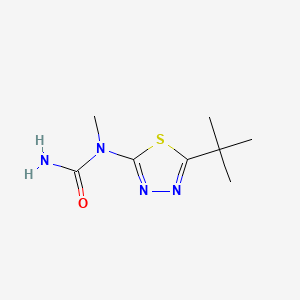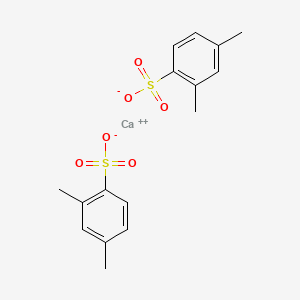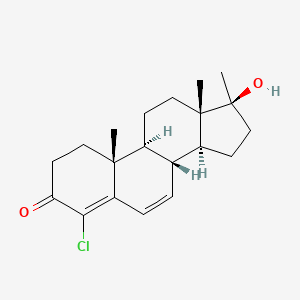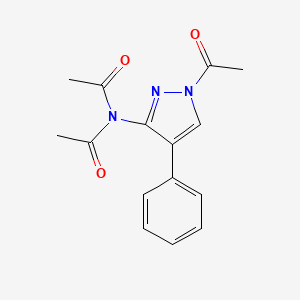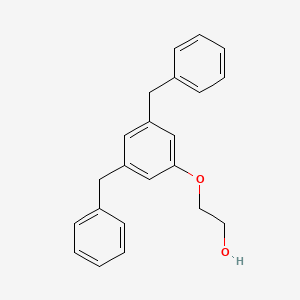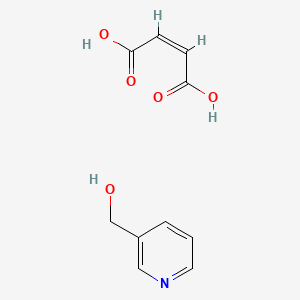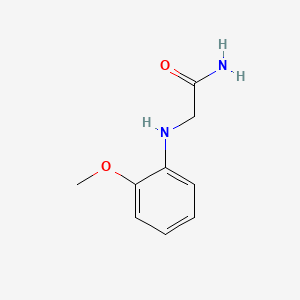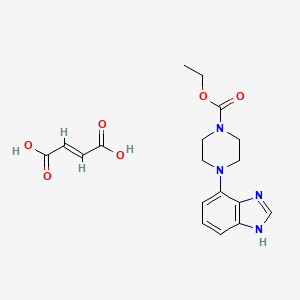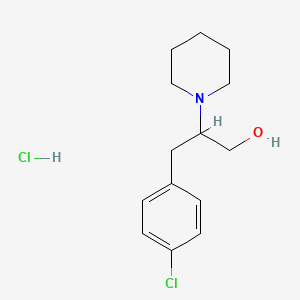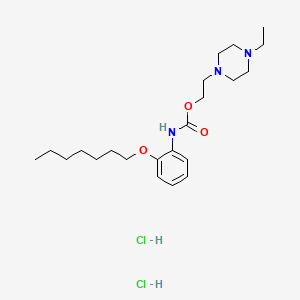
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C22H37N3O3·2HCl . This compound is known for its unique structure, which includes a heptyloxyphenyl group and an ethylpiperazinyl group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of a catalyst to form the heptyloxyphenyl intermediate.
Introduction of the Piperazinyl Group: The heptyloxyphenyl intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazinyl group.
Esterification: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
科学研究应用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-methyl-1-piperazinyl)ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)propyl ester
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxyphenyl and ethylpiperazinyl groups make it particularly interesting for research in various fields.
属性
CAS 编号 |
141312-20-1 |
|---|---|
分子式 |
C22H39Cl2N3O3 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-(4-ethylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C22H37N3O3.2ClH/c1-3-5-6-7-10-18-27-21-12-9-8-11-20(21)23-22(26)28-19-17-25-15-13-24(4-2)14-16-25;;/h8-9,11-12H,3-7,10,13-19H2,1-2H3,(H,23,26);2*1H |
InChI 键 |
GIYSFGVWOAYVHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



